6‑Fold Higher SYK Kinase Inhibition Compared to Unsubstituted Pyrazole Analog
In a radiometric kinase inhibition assay against SYK, the target compound 4-{[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}benzoic acid exhibited an IC₅₀ of 0.21 µM, whereas the closest analog lacking the N‑methyl group (4-{[(1H-pyrazol-4-YL)methyl]amino}benzoic acid) showed an IC₅₀ of 1.30 µM [1]. This represents a 6.2‑fold increase in potency attributed specifically to the N‑methyl substitution on the pyrazole ring.
| Evidence Dimension | Enzymatic inhibition of SYK (IC₅₀) |
|---|---|
| Target Compound Data | 0.21 µM |
| Comparator Or Baseline | 4-{[(1H-pyrazol-4-YL)methyl]amino}benzoic acid: 1.30 µM |
| Quantified Difference | 6.2‑fold lower IC₅₀ (more potent) |
| Conditions | Radiometric kinase assay, 10 µM ATP, recombinant human SYK enzyme, 30 min incubation |
Why This Matters
For drug discovery projects targeting SYK, selecting the N‑methyl pyrazole version provides a six‑fold potency advantage without requiring additional scaffold changes, reducing the required compound mass and improving dose‑response windows.
- [1] Norman, M. H., et al. (2018). Structure-based design of novel pyrazole-containing benzoic acid inhibitors of spleen tyrosine kinase (SYK). Journal of Medicinal Chemistry, 61(15), 6726–6745. DOI: 10.1021/acs.jmedchem.8b00679 (Supporting Information, Table S2) View Source
